17beta-Methylandrost-4-en-3-one, also known as 17beta-methyltestosterone, is a synthetic anabolic steroid derived from testosterone. It is primarily used in medical applications for its androgenic and anabolic properties, which promote muscle growth and enhance physical performance. This compound is classified as a steroid hormone and falls under the category of anabolic steroids, which are often utilized in both clinical settings and illicitly in sports.
The compound is synthesized from testosterone through various chemical modifications that introduce a methyl group at the 17beta position. It belongs to the class of steroids known as androgens, which are responsible for the development of male characteristics. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is 17beta-methyl-4-androsten-3-one.
The synthesis of 17beta-methylandrost-4-en-3-one typically involves several key steps:
For example, one method involves the reaction of testosterone with methyl iodide in the presence of a base to yield 17beta-methylandrost-4-en-3-one. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product .
The molecular structure of 17beta-methylandrost-4-en-3-one consists of a steroid backbone characterized by four fused rings (A-D). The presence of a methyl group at the C17 position distinguishes it from testosterone.
17beta-methylandrost-4-en-3-one participates in various chemical reactions typical of steroids:
For instance, when reacted with hydroxylamine under acidic conditions, it can yield oxime derivatives that are useful for further synthetic applications .
The mechanism of action for 17beta-methylandrost-4-en-3-one is primarily mediated through androgen receptors. Upon binding to these receptors, it initiates a cascade of biological responses that lead to increased protein synthesis and muscle hypertrophy.
Research indicates that this compound exhibits a higher anabolic-to-androgenic ratio compared to testosterone, making it particularly effective for muscle growth while minimizing androgenic side effects .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for structural confirmation .
17beta-methylandrost-4-en-3-one has several applications:
17β-Methylandrost-4-en-3-one, universally recognized in pharmacological contexts as methyltestosterone, represents a seminal synthetic androgen with profound implications in steroid chemistry and endocrinology. This 4-ene-3-ketosteroid derivative serves as a cornerstone molecule for investigating structure-activity relationships in androgen receptor ligands. Its strategic 17α-methylation confers unique metabolic stability, distinguishing it from endogenous testosterone and establishing its role as a prototypical oral anabolic-androgenic steroid (AAS). Academic research focuses extensively on its stereochemical properties, historical significance in hormone therapy development, and mechanistic interactions with nuclear receptors, providing fundamental insights into androgen physiology and synthetic steroid design [2] [3].
The systematic name 17β-Hydroxy-17α-methylandrost-4-en-3-one adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions, precisely defining its molecular architecture. The core structure comprises a cyclopentanoperhydrophenanthrene nucleus characteristic of all steroidal compounds, with specific modifications governing its biological activity:
Alternative designations include 17α-methyltestosterone and 17α-methylandrost-4-en-17β-ol-3-one, reflecting its relationship to testosterone (17β-hydroxyandrost-4-en-3-one). The molecular formula C₂₀H₃₀O₂ (molecular weight 302.458 g/mol) differentiates it from endogenous androgens through its C17 methyl extension. Crystallographic analysis confirms its orthorhombic crystal structure with specific conformational stability imparted by the angular methyl group at C17. The 17α-methyl configuration creates steric hindrance that profoundly influences metabolic pathways, notably reducing reduction by 17β-hydroxysteroid dehydrogenase and preventing rapid inactivation [1] [3] [5].
Table 1: Nomenclature and Structural Descriptors of 17β-Methylandrost-4-en-3-one
Nomenclature Type | Designation | Chemical Significance |
---|---|---|
Systematic IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | Defines stereochemistry at all chiral centers |
Pharmaceutical Name | Methyltestosterone | United States Adopted Name (USAN) |
CAS Registry | 58-18-4 | Unique chemical identifier |
Molecular Formula | C₂₀H₃₀O₂ | Distinguishes from testosterone (C₁₉H₂₈O₂) |
Key Functional Groups | Δ⁴-3-ketone, 17β-hydroxy, 17α-methyl | Pharmacophore elements determining receptor binding and metabolic stability |
The synthesis of methyltestosterone in 1935 by chemists at Schering AG (Berlin) represented a breakthrough in medicinal steroid chemistry. This innovation responded to the critical limitation of oral testosterone therapy: extensive hepatic first-pass metabolism that rendered orally administered testosterone therapeutically ineffective. The strategic 17α-methylation created the first orally bioavailable androgen, commercialized as "Metandren" in 1936. This development catalyzed the golden age of steroid pharmacology, establishing the 17α-alkylation principle that subsequently yielded numerous clinically significant analogs, including fluoxymesterone and oxymetholone [2] [3] [6].
Academic interest intensified through the 1950s-1970s with metabolic studies revealing its dual transformation pathways:
Table 2: Historical Milestones in 17α-Methyl Steroid Research
Year | Development | Significance |
---|---|---|
1935 | Chemical synthesis of 17α-methyltestosterone | First orally active androgen created |
1936 | Clinical introduction as "Metandren" | Established 17α-alkylation as solution to oral bioavailability |
1955 | Development of metandienone (17α-methyl-Δ¹-testosterone) | Demonstrated structural modifications enhancing anabolic properties |
1963 | Characterization of 6β-hydroxylation pathway | Identified primary oxidative metabolite |
1968 | Discovery of aromatization to 17α-methylestradiol | Explained estrogenic side effects |
1979 | Androgen receptor binding studies of methylated 4-ene-3-ketosteroids | Quantified receptor affinity relative to testosterone |
Methyltestosterone functions as a full agonist of the intracellular androgen receptor (AR), a ligand-dependent transcription factor regulating male sexual development and anabolic processes. Its binding induces receptor dimerization, nuclear translocation, and interaction with androgen response elements (AREs) in target genes. Research demonstrates a binding affinity approximately 70-90% of 5α-dihydrotestosterone (DHT) for the human AR, with variations depending on assay systems. Unlike testosterone, its structure resists reduction by 5α-reductase in peripheral tissues, resulting in tissue-specific differences in androgenic potency compared to testosterone [2] [5] [9].
Pharmacodynamic profiling reveals its dual anabolic-androgenic properties:
Comparative studies using rodent model bioassays established its anabolic:androgenic ratio between 1:1 and 1:8, contrasting with testosterone's approximately 1:1 ratio. This modest separation reflects significant androgenicity rather than pure anabolic selectivity. Methyltestosterone undergoes metabolic activation through two principal pathways:
Table 3: Pharmacodynamic Profile of Methyltestosterone
Pharmacological Parameter | Characteristics | Methodological Basis |
---|---|---|
Androgen Receptor Binding Affinity | 70-90% relative to DHT | Competitive displacement assays using rat prostate cytosol |
Transactivation Potency | EC₅₀ = 3.2 nM (vs. testosterone EC₅₀ = 2.1 nM) | Reporter gene assays in AR-transfected cells |
Anabolic:Androgenic Ratio | 1:1 to 1:8 | Levator ani muscle vs. ventral prostate growth in rats |
Metabolic Activation | Reduction to 17α-methyl-DHT; Aromatization to 17α-methylestradiol | In vitro metabolism studies with human tissues |
Protein Binding | 98% bound (primarily to albumin) | Equilibrium dialysis against human serum |
Pharmacokinetic investigations demonstrate ~70% oral bioavailability due to the 17α-methyl group's protection against hepatic 17β-hydroxysteroid dehydrogenase. Its plasma half-life ranges from 150-180 minutes, with elimination primarily via hepatic conjugation (glucuronidation/sulfation) and urinary excretion of metabolites. Notably, 6β-hydroxylation represents the major phase I metabolic pathway, catalyzed primarily by CYP3A4, followed by phase II glucuronidation. The identification of 6β-hydroxymethyltestosterone as the principal human metabolite provided critical markers for anti-doping analyses and metabolic studies [3] [5] [7].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3